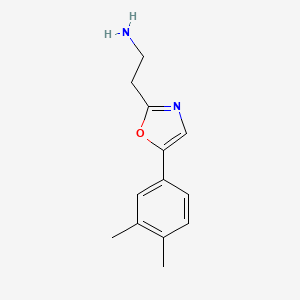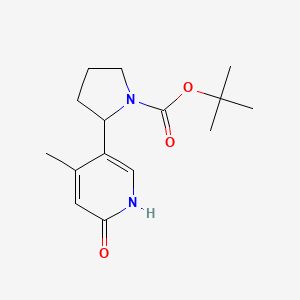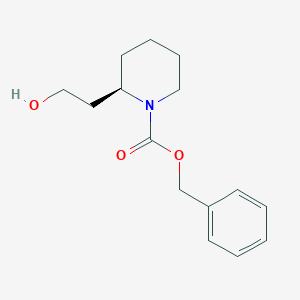![molecular formula C7H7F3N2O2 B11818251 [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of proteasome inhibitors used in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves the reaction of (2R)-2-cyanopyrrolidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (2R)-2-cyanopyrrolidine
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors, particularly proteasome inhibitors.
Medicine: It is an intermediate in the synthesis of drugs used to treat cancer, such as proteasome inhibitors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its role as an intermediate in the synthesis of biologically active molecules. In the case of proteasome inhibitors, the compound contributes to the formation of molecules that inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, these molecules can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(2R)-2-cyanopyrrolidine: The parent compound without the trifluoroacetate group.
(2S)-2-cyanopyrrolidin-1-yl acetate: A similar compound with an acetate group instead of trifluoroacetate.
(2R)-2-cyanopyrrolidin-1-yl benzoate: A derivative with a benzoate group.
Uniqueness
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of proteasome inhibitors and other biologically active molecules.
属性
分子式 |
C7H7F3N2O2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC 名称 |
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)6(13)14-12-3-1-2-5(12)4-11/h5H,1-3H2/t5-/m1/s1 |
InChI 键 |
HLRAUCVTDKEFTF-RXMQYKEDSA-N |
手性 SMILES |
C1C[C@@H](N(C1)OC(=O)C(F)(F)F)C#N |
规范 SMILES |
C1CC(N(C1)OC(=O)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)






![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
